Diethyl (20-bromoicosyl)propanedioate

Description

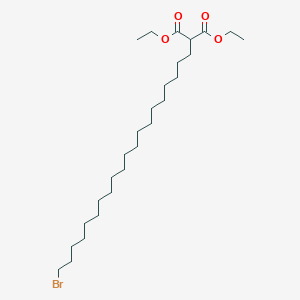

Diethyl (20-bromoicosyl)propanedioate is a brominated alkyl-substituted propanedioate ester. Its structure consists of a 20-carbon alkyl chain terminated by a bromine atom, attached to the central carbon of the propanedioate core. The bromine atom at the terminal position enhances reactivity, enabling nucleophilic substitutions or eliminations, while the long alkyl chain contributes to hydrophobicity and thermal stability.

Properties

CAS No. |

63099-18-3 |

|---|---|

Molecular Formula |

C27H51BrO4 |

Molecular Weight |

519.6 g/mol |

IUPAC Name |

diethyl 2-(20-bromoicosyl)propanedioate |

InChI |

InChI=1S/C27H51BrO4/c1-3-31-26(29)25(27(30)32-4-2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-28/h25H,3-24H2,1-2H3 |

InChI Key |

YASGNAZMSZCMKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCCCCCCCCCCCCCCCCBr)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (20-bromoicosyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable brominated alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the brominated alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (20-bromoicosyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.

Hydrochloric Acid: Employed for hydrolysis of ester groups.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substituted Esters: Formed through substitution reactions.

Carboxylic Acids: Resulting from hydrolysis or oxidation.

Alcohols: Produced through reduction reactions.

Scientific Research Applications

Diethyl (20-bromoicosyl)propanedioate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl (20-bromoicosyl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and biological activity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The long icosyl chain may also influence its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl (20-bromoicosyl)propanedioate belongs to a broader class of diethyl propanedioate derivatives. Below is a comparative analysis with structurally and functionally related compounds, supported by data from the provided evidence.

Table 1: Key Properties of Diethyl Propanedioate Derivatives

Structural and Functional Differences

Substituent Effects :

- This compound ’s long brominated alkyl chain distinguishes it from smaller analogs like diethyl phenylmalonate (aromatic) or diethyl acetamidomalonate (amide-functionalized). The bromine atom enhances electrophilicity, enabling nucleophilic substitutions, whereas the phenyl group in diethyl phenylmalonate facilitates π-π interactions in aromatic systems .

- Diethyl 2-oxopropanedioate contains a reactive keto group, making it suitable for coordination chemistry, unlike the alkyl or aryl-substituted derivatives .

- Synthetic Utility: Diethyl acetamidomalonate is widely used in Strecker synthesis for α-amino acids due to its amide functionality, a feature absent in the bromoicosyl analog . 1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate () demonstrates bioactivity in anticancer studies, highlighting the role of heterocyclic substituents in medicinal chemistry .

Thermal and Physical Properties :

Research Findings and Limitations

- Synthetic Yields: reports a 69% yield for the quinolinylmethyl analog, suggesting that sterically demanding substituents may reduce efficiency compared to smaller derivatives (e.g., diethyl phenylmalonate, synthesized in higher yields) .

- Data Gaps : Physical properties (e.g., melting points, solubility) for This compound are unavailable in the provided evidence, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.